![molecular formula C8H10ClN3 B595272 4-Chloro-N-cyclopropyl-5-methylpyrimidin-2-amine CAS No. 1289385-24-5](/img/structure/B595272.png)
4-Chloro-N-cyclopropyl-5-methylpyrimidin-2-amine
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Overview
Description
“4-Chloro-N-cyclopropyl-5-methylpyrimidin-2-amine” is a chemical compound with the CAS Number: 1289385-24-5. It has a molecular weight of 183.64 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI Code of the compound is1S/C8H10ClN3/c1-5-4-10-8 (12-7 (5)9)11-6-2-3-6/h4,6H,2-3H2,1H3, (H,10,11,12)
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound is solid in physical form . It should be stored in an inert atmosphere at a temperature between 2-8°C .Scientific Research Applications
Crystallography and Molecular Structure
Research on compounds closely related to 4-Chloro-N-cyclopropyl-5-methylpyrimidin-2-amine, such as its isomeric compounds, has provided insights into their crystal and molecular structures. For example, the study of benzyl derivatives of chloro-methylpyrimidinamines has confirmed computationally predicted restricted rotation and revealed substantial hydrogen-bonding interactions stabilizing their crystal structures. Such research highlights the importance of understanding the conformational and structural nuances of pyrimidine derivatives in the development of new materials and pharmaceuticals (Odell et al., 2007).
Chemical Synthesis and Reactivity
Investigations into the reactivity of similar pyrimidine derivatives have expanded knowledge on regioselective reactions, such as the displacement reactions with ammonia leading to specific aminopyrimidines. These studies are crucial for the synthesis of novel compounds with potential applications in various fields, including medicinal chemistry and material science (Doulah et al., 2014).
Material Science and Engineering
Pyrimidine derivatives, including those similar to 4-Chloro-N-cyclopropyl-5-methylpyrimidin-2-amine, are of interest in material science for their potential in creating new materials. The study of their crystal structures, such as in the case of cyprodinil, an anilinopyrimidine fungicide, provides valuable information on molecular interactions and stability, which can inform the design of materials with specific properties (Jeon et al., 2015).
Pharmacological Research
While direct studies on 4-Chloro-N-cyclopropyl-5-methylpyrimidin-2-amine might be limited, research on structurally related compounds has implications for pharmacology. For instance, aminopyrimidines have been evaluated as 5-HT1A agonists, indicating the potential of pyrimidine derivatives in developing new therapeutic agents. Such studies underscore the versatility of pyrimidine derivatives in drug discovery and development (Dounay et al., 2009).
Safety and Hazards
properties
IUPAC Name |
4-chloro-N-cyclopropyl-5-methylpyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3/c1-5-4-10-8(12-7(5)9)11-6-2-3-6/h4,6H,2-3H2,1H3,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOOZMFJBNCHFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1Cl)NC2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693800 |
Source
|
Record name | 4-Chloro-N-cyclopropyl-5-methylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1289385-24-5 |
Source
|
Record name | 4-Chloro-N-cyclopropyl-5-methylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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